GRPP (human)

Insulin secretion Pancreatic islet physiology Diabetes research

GRPP (human) (CAS 1132745-52-8) is a unique proglucagon-derived peptide that potently inhibits glucose-stimulated insulin secretion (GSIS) without affecting hepatic glucose output or engaging GLP-1/glucagon receptors. Unlike GLP-1 or glucagon, it does not elevate cAMP via canonical pathways, making it the only selective probe for identifying its novel cognate GPCR. Essential for receptor deorphanization campaigns, perfused pancreas models, and α-cell paracrine studies where standard proglucagon peptides produce confounding results. Lyophilized powder, ≥95% HPLC purity. For R&D only.

Molecular Formula C136H215N41O58S
Molecular Weight 3384.5 g/mol
Cat. No. B3026814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRPP (human)
Molecular FormulaC136H215N41O58S
Molecular Weight3384.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C136H215N41O58S/c1-59(2)44-75(160-126(226)86(55-180)170-107(207)65(138)20-14-39-147-135(143)144)117(217)154-70(27-33-94(141)187)114(214)163-80(49-100(197)198)122(222)175-104(63(7)184)131(231)159-73(30-36-98(193)194)113(213)153-71(28-34-96(189)190)112(212)151-66(21-12-13-38-137)109(209)171-87(56-181)125(225)152-67(22-15-40-148-136(145)146)110(210)172-88(57-182)127(227)161-77(46-64-18-10-9-11-19-64)119(219)173-84(53-178)123(223)150-62(6)106(206)169-85(54-179)124(224)157-68(25-31-92(139)185)108(208)149-61(5)105(205)166-81(50-101(199)200)132(232)176-41-16-23-90(176)129(229)164-76(45-60(3)4)118(218)174-89(58-183)128(228)167-82(51-102(201)202)133(233)177-42-17-24-91(177)130(230)165-79(48-99(195)196)121(221)155-69(26-32-93(140)186)111(211)158-74(37-43-236-8)116(216)162-78(47-95(142)188)120(220)156-72(29-35-97(191)192)115(215)168-83(134(234)235)52-103(203)204/h9-11,18-19,59-63,65-91,104,178-184H,12-17,20-58,137-138H2,1-8H3,(H2,139,185)(H2,140,186)(H2,141,187)(H2,142,188)(H,149,208)(H,150,223)(H,151,212)(H,152,225)(H,153,213)(H,154,217)(H,155,221)(H,156,220)(H,157,224)(H,158,211)(H,159,231)(H,160,226)(H,161,227)(H,162,216)(H,163,214)(H,164,229)(H,165,230)(H,166,205)(H,167,228)(H,168,215)(H,169,206)(H,170,207)(H,171,209)(H,172,210)(H,173,219)(H,174,218)(H,175,222)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,234,235)(H4,143,144,147)(H4,145,146,148)/t61-,62-,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,104-/m0/s1
InChIKeyHZWXEXRLQMSXBE-MYOGNRFPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRPP (human) Peptide: 30-Amino Acid Proglucagon-Derived Glicentin-Related Polypeptide for Insulin Secretion Research


GRPP (human) (CAS 1132745-52-8), also known as glicentin-related pancreatic polypeptide, is a synthetic 30-amino acid peptide corresponding to residues 1-30 of proglucagon . It is a tissue-specific cleavage product generated from proglucagon processing in pancreatic α-cells and intestinal L-cells [1]. The peptide possesses a molecular formula of C136H215N41O58S with a molecular weight of 3384.47 Da . Unlike therapeutically exploited proglucagon derivatives such as GLP-1 (an incretin that stimulates insulin secretion) and glucagon (which raises blood glucose), GRPP functions as an inhibitor of glucose-stimulated insulin secretion (GSIS) [2]. GRPP is available as a lyophilized powder with purity ≥95% as determined by HPLC, intended strictly for research use .

Why GRPP (human) Cannot Be Replaced by GLP-1, Glucagon, or Other Proglucagon Peptides in Experimental Protocols


The proglucagon gene (GCG) generates a family of peptides with distinct and often opposing physiological functions, precluding simple substitution in research settings [1]. GLP-1 acts as a potent incretin that stimulates insulin secretion, while glucagon exerts hyperglycemic effects by promoting hepatic glucose output [2]. In contrast, GRPP elicits potent inhibition of glucose-stimulated insulin secretion (GSIS) without affecting hepatic glucose output [3]. Critically, GRPP does not stimulate cAMP production via glucagon or GLP-1 receptors, nor does it antagonize these receptors, indicating that its biological actions are mediated through an as-yet undefined receptor distinct from the canonical targets of related peptides [3]. Substituting GRPP with GLP-1, glucagon, oxyntomodulin, or other proglucagon-derived peptides would therefore yield diametrically opposite or confounding experimental outcomes in studies of insulin secretion regulation, pancreatic islet function, or novel receptor discovery.

GRPP (human) Quantitative Differentiation Evidence: Head-to-Head Functional Comparisons with Proglucagon-Derived Peptides


GRPP Inhibits Glucose-Stimulated Insulin Secretion Whereas GLP-1 Potently Stimulates It

In isolated perfused rat pancreas preparations, GRPP (as rat GRPP, 3 or 30 pmol min⁻¹) markedly inhibited insulin secretion in response to 20 mmol L⁻¹ glucose infusion, whereas human GLP-1 (7-36) (30 pmol min⁻¹) potently stimulated insulin secretion under identical experimental conditions [1]. This functional opposition occurs despite both peptides originating from the same proglucagon precursor [2].

Insulin secretion Pancreatic islet physiology Diabetes research Proglucagon peptides

GRPP Has No Effect on Hepatic Glucose Output Unlike Glucagon Which Is a Potent Stimulator

In isolated perfused rat liver preparations, GRPP (as rat GRPP) at doses up to 230 pmol g⁻¹ min⁻¹ produced no measurable effect on hepatic glucose output, whereas glucagon (2.3 pmol g⁻¹ min⁻¹, a 100-fold lower dose) robustly stimulated glucose production as a positive control to verify organ viability [1]. This tissue-specific functional divergence underscores that GRPP's actions are restricted to the pancreas.

Hepatic glucose metabolism Liver perfusion Glucagon receptor Proglucagon peptides

GRPP Does Not Signal Through Glucagon or GLP-1 Receptors: cAMP Production Evidence

Functional receptor assays demonstrate that GRPP (as rat GRPP and rat GRPP-LP) does not stimulate cyclic adenosine monophosphate (cAMP) production from cells expressing glucagon or GLP-1 receptors, nor does it antagonize glucagon- or GLP-1-stimulated cAMP production at either receptor [1]. In contrast, both glucagon and GLP-1 act as potent agonists at their respective receptors, robustly elevating intracellular cAMP [2].

cAMP signaling GPCR pharmacology Receptor deorphanization Novel receptor discovery

GRPP Opposes Oxyntomodulin and Glucagon Effects on Glucagon Secretion in Canine Pancreas

In a local circulation preparation of the canine pancreas under continuous 0.5% arginine infusion, GRPP (administered at 200 pmole for 10 min) decreased plasma immunoreactive glucagon (IRG), whereas oxyntomodulin and porcine glucagon increased plasma IRG [1]. GRPP also increased plasma immunoreactive insulin (IRI) in this system, a finding that differs from the inhibitory effect observed in isolated rat pancreas studies [2].

Glucagon secretion Endocrine pancreas Enteroinsular axis Proglucagon peptides

GRPP Exerts No Significant Effect on Insulin Secretion in Static Rat Islet Incubations

GRPP (human) does not significantly affect insulin secretion in static rat islet incubation assays . This contrasts sharply with its potent inhibition of GSIS observed in dynamic isolated perfused pancreas preparations [1], indicating that GRPP's functional effects are highly dependent on experimental context and may require intact islet architecture or dynamic flow conditions.

Isolated islets Insulin secretion Perifusion vs. static incubation Experimental design

GRPP (human) Optimal Research Applications Based on Validated Quantitative Differentiation Evidence


Discovery and Characterization of a Novel Inhibitory Receptor Regulating Insulin Secretion

GRPP (human) is uniquely suited for receptor deorphanization campaigns aimed at identifying a novel GPCR that inhibits glucose-stimulated insulin secretion. Unlike GLP-1 and glucagon, which act through well-characterized receptors coupled to Gs proteins and cAMP elevation, GRPP does not stimulate cAMP production via these canonical receptors nor antagonize them [1]. This pharmacological profile positions GRPP as a selective probe for screening orphan receptor libraries or performing affinity purification to identify its cognate receptor. Given that GRPP potently inhibits GSIS in perfused pancreas but not in static islet incubations [2], receptor identification represents a high-value, low-competition research opportunity with potential therapeutic implications for diabetes.

Isolated Perfused Pancreas Studies of Inhibitory Regulation of Insulin Secretion

GRPP (human) is the appropriate peptide for experiments employing isolated perfused pancreas preparations to investigate inhibitory regulators of insulin secretion. In this experimental system, GRPP (as rGRPP) elicits potent inhibition of GSIS, whereas GLP-1 exerts the opposite (stimulatory) effect [1]. The dynamic perfusion model preserves islet architecture and vascular flow, conditions under which GRPP's inhibitory activity is robustly observed. Researchers seeking a positive control for GSIS inhibition in this system should procure GRPP rather than other proglucagon peptides, which would produce confounding stimulatory signals. The absence of hepatic glucose output effects [2] further ensures that observed outcomes are pancreas-specific.

Studies of α-Cell Function and Glucagon Secretion Regulation

GRPP (human) is a valuable tool for investigating α-cell function and the regulation of glucagon secretion. In the canine pancreas, GRPP decreases plasma glucagon (IRG), whereas structurally related peptides oxyntomodulin and glucagon increase it [1]. This differential effect supports the use of GRPP in experiments designed to dissect the paracrine or endocrine signals controlling glucagon release. Combined with the evidence that GRPP does not act via glucagon or GLP-1 receptors [2], researchers can employ GRPP to probe α-cell regulatory mechanisms independent of known receptor pathways, potentially revealing novel autocrine or paracrine feedback loops within pancreatic islets.

Comparative Proglucagon Peptide Pharmacology and Structure-Activity Relationship Studies

GRPP (human) serves as an essential comparator in systematic studies of proglucagon-derived peptide pharmacology. The proglucagon family includes peptides with divergent and sometimes opposing functions: GLP-1 stimulates insulin secretion, glucagon stimulates hepatic glucose output and glucagon secretion, oxyntomodulin increases both insulin and glucagon, while GRPP inhibits GSIS and decreases glucagon [1][2]. Including GRPP in comparative panels enables comprehensive structure-activity relationship (SAR) analysis to identify the sequence determinants responsible for functional divergence. Given that GRPP corresponds to proglucagon residues 1-30 [3], it provides a critical N-terminal reference point for mapping functional domains within the proglucagon sequence, informing both basic biology and peptide engineering efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for GRPP (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.